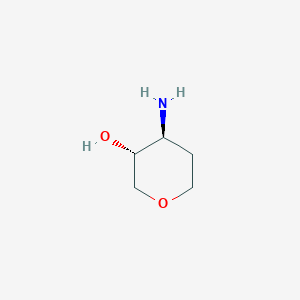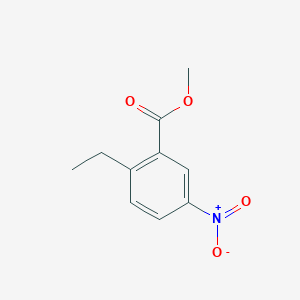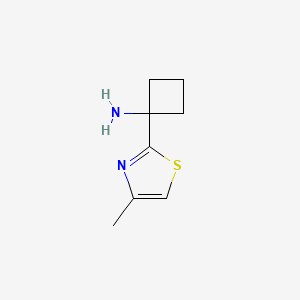
trans-4-Aminotetrahydropyran-3-OL
Overview
Description
Trans-4-Aminotetrahydropyran-3-OL (trans-4-ATP) is an organic compound found in nature that has been studied for its many potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. Trans-4-ATP was first isolated from the bark of the Chinese tree, Cinnamomum camphora, in the early 20th century. Since then, it has been studied extensively and its structure and properties have been elucidated. Trans-4-ATP has been found to possess a wide range of biochemical and physiological effects, making it a potential target for therapeutic applications.
Scientific Research Applications
1. Oligoribonucleotide Synthesis
Trans-4-Aminotetrahydropyran-3-OL is utilized in oligoribonucleotide synthesis. The compound serves as a protective group for 2′ (or 3′)-hydroxy functions, demonstrating its utility in the synthesis process. This application was confirmed in a study by Norman, Reese, and Serafinowska (1984), where they noted that the protective group could be removed under mild conditions without damaging the oligoribonucleotide structure (Norman, Reese, & Serafinowska, 1984).
2. DNA Binding Studies
In another study, the compound was used to synthesize Schiff bases, which were then used to create rhenium(I) and (V) complexes. These complexes were investigated for their DNA binding capabilities, showcasing the application of this compound in creating compounds that interact with DNA. This research was conducted by Jadoo, Booysen, and Akerman (2017) (Jadoo, Booysen, & Akerman, 2017).
3. Oligomer Synthesis
The synthesis of oligomers is another key application. Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from compounds related to this compound. Their research highlights the role of such compounds in the formation of complex molecular structures (Lucarini & Tomasini, 2001).
4. Gene Delivery Research
This compound derivatives are also explored in gene delivery applications. Wang et al. (1998) synthesized alkyl acyl carnitine esters, which are potentially biodegradable cationic lipids, for use in gene transfer. Their study provides insights into the versatility of this compound derivatives in biomedical applications (Wang, Guo, Xu, Barron, & Szoka, 1998).
5. Kinetic Resolution Studies
Enzymatic kinetic resolution of racemic 4-tetrahydropyranols, which are closely related to this compound, has been studied by Yadav et al. (2007). They achieved resolution using lipase-mediated transesterification, which provides valuable insights into the stereochemical aspects of such compounds (Yadav, Reddy, Padmavani, Venugopal, & Rao, 2007).
properties
IUPAC Name |
(3R,4S)-4-aminooxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278114 | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096770-58-9 | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)

![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)








